molecular formula C28H22ClN5O2S B12142055 (2Z)-6-benzyl-2-[[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]methylidene]-5,6,8,8a-tetrahydro-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

(2Z)-6-benzyl-2-[[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]methylidene]-5,6,8,8a-tetrahydro-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

Cat. No.: B12142055
M. Wt: 528.0 g/mol
InChI Key: NMMQEZMYMBZQEY-JLPGSUDCSA-N
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Description

(2Z)-6-benzyl-2-[[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]methylidene]-5,6,8,8a-tetrahydro-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-6-benzyl-2-[[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]methylidene]-5,6,8,8a-tetrahydro-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione typically involves multi-step organic reactions. The process begins with the preparation of the core thiazolo[3,2-b][1,2,4]triazine structure, followed by the introduction of the benzyl and pyrazolyl groups through various coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scalable synthetic routes that minimize cost and maximize efficiency. Techniques such as continuous flow chemistry and automated synthesis could be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(2Z)-6-benzyl-2-[[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]methylidene]-5,6,8,8a-tetrahydro-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated derivative.

Scientific Research Applications

(2Z)-6-benzyl-2-[[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]methylidene]-5,6,8,8a-tetrahydro-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Industry: The compound could be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (2Z)-6-benzyl-2-[[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]methylidene]-5,6,8,8a-tetrahydro-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to fit into binding sites and exert its effects through various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2Z)-6-benzyl-2-[[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]methylidene]-5,6,8,8a-tetrahydro-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione apart from similar compounds is its unique combination of functional groups and its potential for diverse applications. Its structure provides a versatile platform for chemical modifications, making it a valuable compound in various research and industrial contexts.

Properties

Molecular Formula

C28H22ClN5O2S

Molecular Weight

528.0 g/mol

IUPAC Name

(2Z)-6-benzyl-2-[[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]methylidene]-5,6,8,8a-tetrahydro-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C28H22ClN5O2S/c29-21-13-11-19(12-14-21)25-20(17-33(32-25)22-9-5-2-6-10-22)16-24-27(36)34-28(37-24)30-26(35)23(31-34)15-18-7-3-1-4-8-18/h1-14,16-17,23,28,31H,15H2,(H,30,35)/b24-16-

InChI Key

NMMQEZMYMBZQEY-JLPGSUDCSA-N

Isomeric SMILES

C1=CC=C(C=C1)CC2C(=O)NC3N(N2)C(=O)/C(=C/C4=CN(N=C4C5=CC=C(C=C5)Cl)C6=CC=CC=C6)/S3

Canonical SMILES

C1=CC=C(C=C1)CC2C(=O)NC3N(N2)C(=O)C(=CC4=CN(N=C4C5=CC=C(C=C5)Cl)C6=CC=CC=C6)S3

Origin of Product

United States

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